REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][OH:9])[CH:3]=1.[H-].[Na+].[CH3:12]I>C1COCC1.CCOC(C)=O>[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][O:9][CH3:12])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=CC(=NC=C1)CO
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 20 min at r.t
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to 0° C.
|
Type
|
WAIT
|
Details
|
After 30 mins at 0° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
it was warmed up to r.t.
|
Type
|
STIRRING
|
Details
|
stirred further for 2 hr
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with water (2×10 ml) and brine (1×15 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel eluting with 1/2 EtOAc/Hexane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=NC=C1)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |